1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one
Overview
Description
1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one, also known as DMMDA-2, is a chemical compound that belongs to the family of phenethylamines. It is a potent hallucinogenic drug that has been used for scientific research purposes. DMMDA-2 is a derivative of the natural compound mescaline, which is found in the peyote cactus. The chemical structure of DMMDA-2 is similar to that of other hallucinogenic drugs, such as LSD and psilocybin.
Mechanism of Action
The mechanism of action of 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one is not fully understood, but it is believed to involve the activation of serotonin receptors in the brain. Serotonin is a neurotransmitter that is involved in the regulation of mood, perception, and cognition. 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one binds to serotonin receptors, which leads to an increase in the release of serotonin and other neurotransmitters. This can result in altered perception, mood, and cognition.
Biochemical and Physiological Effects
1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one has been shown to produce a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause pupil dilation and sweating. It can also produce hallucinations, altered perception, and changes in mood and cognition. These effects can last for several hours and can be intense.
Advantages and Limitations for Lab Experiments
1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one has several advantages for use in lab experiments. It is a potent and selective hallucinogen that can produce consistent effects in research subjects. It has also been shown to have a low potential for abuse and addiction, which makes it a safer alternative to other hallucinogenic drugs. However, 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one also has some limitations for lab experiments. It can produce intense and unpredictable effects, which can make it difficult to control the research environment. It can also be difficult to obtain and synthesize, which can limit its availability for research purposes.
Future Directions
There are several future directions for research on 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one. One area of interest is the potential therapeutic uses of hallucinogenic drugs. 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one has been shown to have potential for the treatment of depression, anxiety, and other mental health disorders. Another area of interest is the development of new and more selective hallucinogenic drugs. 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one has a complex chemical structure that could be used as a starting point for the development of new drugs with improved properties. Finally, there is a need for further research on the long-term effects of 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one and other hallucinogenic drugs. The potential risks and benefits of these drugs need to be carefully evaluated in order to determine their safety and efficacy for therapeutic use.
Scientific Research Applications
1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one has been used in scientific research to study the mechanism of action of hallucinogenic drugs. It has been shown to bind to serotonin receptors in the brain, which are involved in the regulation of mood, perception, and cognition. 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one has also been used to study the effects of hallucinogens on the brain and to investigate their potential therapeutic uses.
properties
IUPAC Name |
1-(4,5-dimethoxy-2-methylphenyl)but-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-5-6-11(14)10-8-13(16-4)12(15-3)7-9(10)2/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWZBVFGLGGOHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)C1=CC(=C(C=C1C)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346076 | |
Record name | 1-(4,5-dimethoxy-2-methylphenyl)but-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 609452 | |
CAS RN |
207233-94-1 | |
Record name | 1-(4,5-dimethoxy-2-methylphenyl)but-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.